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molecular formula C15H16O4 B8607344 4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)benzoic acid

4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)benzoic acid

Cat. No. B8607344
M. Wt: 260.28 g/mol
InChI Key: HOGABHPGQUOFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985730B2

Procedure details

To a solution of 5.3 g of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoic acid in 30 mL of methanol was added 2.3 g of Pd/C (10% wt). The suspension was stirred under H2 (balloon) for 1 h, filtered through celite pad and concentrated to dryness to give the desired product (5.2 g, yield: 97%) as a white solid: 1H NMR (CDCl3) δ 8.06-8.01 (2H, m), 7.58-7.53 (2H, m), 4.02 (4H, s), 2.73-2.67 (2H, m), 2.70-2.61 (1H, m), 1.93-1.64 (8H, m); MS: 262 (M+1)+.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8]([C:11]3[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=3)=[CH:7][CH2:6]2)[O:4][CH2:3][CH2:2]1>CO.[Pd]>[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[CH:12]=[CH:13][C:14]([C:15]([OH:17])=[O:16])=[CH:18][CH:19]=3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
O1CCOC12CC=C(CC2)C2=CC=C(C(=O)O)C=C2
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred under H2 (balloon) for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC12CCC(CC2)C2=CC=C(C(=O)O)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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